molecular formula C15H17BO2 B14443659 Borinic acid, diphenyl-, 3-hydroxypropyl ester CAS No. 74666-84-5

Borinic acid, diphenyl-, 3-hydroxypropyl ester

Cat. No.: B14443659
CAS No.: 74666-84-5
M. Wt: 240.11 g/mol
InChI Key: POSZGGIDNGOMAJ-UHFFFAOYSA-N
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Description

Borinic acid, diphenyl-, 3-hydroxypropyl ester: is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond. Borinic acids and their derivatives, such as borinic esters, are known for their enhanced Lewis acidity compared to boronic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of borinic acid, diphenyl-, 3-hydroxypropyl ester typically involves the reaction of diphenylborinic acid with 3-hydroxypropyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .

Industrial Production Methods: Industrial production of borinic acid esters often involves the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Borinic acid, diphenyl-, 3-hydroxypropyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Borinic acid, diphenyl-, 3-hydroxypropyl ester is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It serves as a reagent in the synthesis of complex organic molecules .

Biology and Medicine: Research has shown that borinic esters can inhibit bacterial growth by targeting specific bacterial enzymes. This makes them potential candidates for developing new antibacterial agents .

Industry: In the industrial sector, borinic acid esters are used as catalysts in polymerization reactions and as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of borinic acid, diphenyl-, 3-hydroxypropyl ester involves its ability to coordinate with various nucleophiles due to its enhanced Lewis acidity. This coordination facilitates various chemical transformations, such as cross-coupling reactions. The compound can also inhibit bacterial enzymes by binding to their active sites, thereby disrupting their function .

Comparison with Similar Compounds

Uniqueness: Borinic acid, diphenyl-, 3-hydroxypropyl ester is unique due to its enhanced Lewis acidity, which allows it to participate in a wider range of chemical reactions compared to boronic acids and boronate esters. Its ability to inhibit bacterial enzymes also sets it apart from other boron-containing compounds .

Properties

CAS No.

74666-84-5

Molecular Formula

C15H17BO2

Molecular Weight

240.11 g/mol

IUPAC Name

3-diphenylboranyloxypropan-1-ol

InChI

InChI=1S/C15H17BO2/c17-12-7-13-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17H,7,12-13H2

InChI Key

POSZGGIDNGOMAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO

Origin of Product

United States

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